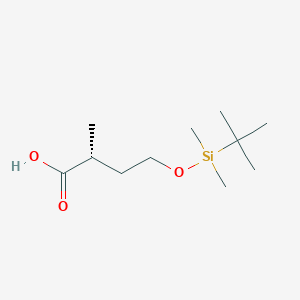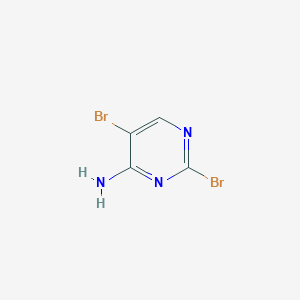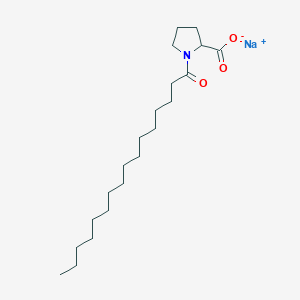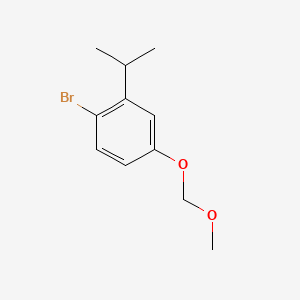
(R)-4-((Tert-butyldimethylsilyl)oxy)-2-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-((Tert-butyldimethylsilyl)oxy)-2-methylbutanoic acid is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBDMS group is particularly useful for protecting hydroxyl groups during chemical reactions, preventing unwanted side reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((Tert-butyldimethylsilyl)oxy)-2-methylbutanoic acid typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
®-4-((Tert-butyldimethylsilyl)oxy)-2-methylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride ions (e.g., TBAF - tetrabutylammonium fluoride) are used to remove the TBDMS group.
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Deprotected alcohols
科学研究应用
®-4-((Tert-butyldimethylsilyl)oxy)-2-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the protection of hydroxyl groups in biomolecules during synthesis.
Medicine: Utilized in the development of pharmaceuticals where protection of functional groups is necessary.
Industry: Applied in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of ®-4-((Tert-butyldimethylsilyl)oxy)-2-methylbutanoic acid primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted reactions. This stability is due to the steric hindrance provided by the bulky tert-butyl and dimethylsilyl groups.
相似化合物的比较
Similar Compounds
®-2-((tert-Butyldimethylsilyl)oxy)propan-1-ol: Another compound with a TBDMS protecting group.
tert-Butyloxycarbonyl-protected amino acids: Used for protecting amino groups in peptide synthesis.
Uniqueness
®-4-((Tert-butyldimethylsilyl)oxy)-2-methylbutanoic acid is unique due to its specific structure and the position of the TBDMS group, which provides selective protection for the hydroxyl group in various synthetic applications. This selectivity and stability make it a valuable compound in organic synthesis.
属性
分子式 |
C11H24O3Si |
|---|---|
分子量 |
232.39 g/mol |
IUPAC 名称 |
(2R)-4-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoic acid |
InChI |
InChI=1S/C11H24O3Si/c1-9(10(12)13)7-8-14-15(5,6)11(2,3)4/h9H,7-8H2,1-6H3,(H,12,13)/t9-/m1/s1 |
InChI 键 |
OFLDJUJSBRNNRK-SECBINFHSA-N |
手性 SMILES |
C[C@H](CCO[Si](C)(C)C(C)(C)C)C(=O)O |
规范 SMILES |
CC(CCO[Si](C)(C)C(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(1,3-Dioxolan-2-yl)-1-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B13897538.png)

![Ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate](/img/structure/B13897559.png)


![(6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester](/img/structure/B13897593.png)

![[1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane](/img/structure/B13897607.png)
![N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13897612.png)
![3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide](/img/structure/B13897626.png)
![Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13897631.png)
![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)

